![molecular formula C5H2BrClIN B1290989 5-Bromo-2-chloro-3-iodopyridine CAS No. 928653-73-0](/img/structure/B1290989.png)
5-Bromo-2-chloro-3-iodopyridine
Overview
Description
5-Bromo-2-chloro-3-iodopyridine is a halogen-rich pyridine derivative that serves as a versatile intermediate in the synthesis of various functionalized pyridines. Its unique substitution pattern with bromine, chlorine, and iodine atoms makes it a valuable building block in medicinal chemistry and materials science due to its reactivity towards different electrophiles and nucleophiles.
Synthesis Analysis
The synthesis of halogenated pyridines, including 5-bromo-2-chloro-3-iodopyridine, often involves halogen dance reactions, which allow for the selective functionalization of different positions on the pyridine ring. For instance, the synthesis of 5-bromopyridyl-2-magnesium chloride, a related compound, was achieved via an iodo-magnesium exchange reaction with 5-bromo-2-iodopyridine, demonstrating the reactivity of halogenated pyridines towards organometallic reagents . Additionally, the preparation of 5-brominated and 5,5'-dibrominated bipyridines and bipyrimidines through Stille coupling and reductive symmetric coupling further exemplifies the synthetic utility of brominated pyridines .
Molecular Structure Analysis
The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. Quantum mechanical and spectroscopic studies, such as those conducted on 2-Amino-3-bromo-5-nitropyridine, provide insights into the vibrational frequencies, molecular geometry, and electronic characteristics of these compounds . These studies are essential for understanding the reactivity and potential applications of halogenated pyridines in various fields.
Chemical Reactions Analysis
5-Bromo-2-chloro-3-iodopyridine and its derivatives exhibit a wide range of chemical reactivities. For example, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine has been achieved through catalytic amination, demonstrating the selective substitution of the bromide over the chloro and fluoro groups . The solid-phase synthesis of pyridine-based derivatives from a 2-chloro-5-bromopyridine scaffold further highlights the diverse reactivity of these compounds, enabling the generation of a library of synthons and chromophores .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-bromo-2-chloro-3-iodopyridine are influenced by the presence of halogen atoms, which can affect the molecule's polarity, boiling point, melting point, and solubility. The reactivity of halogen atoms in different positions on the pyridine ring has been studied, revealing insights into the synthesis of chlorinated pyridines and their subsequent reactivity towards bromination and hydrohalic acids 10. These properties are crucial for the practical application of halogenated pyridines in chemical synthesis and the development of new materials.
Scientific Research Applications
Halogen-rich Intermediate for Synthesis
5-Bromo-2-chloro-4-fluoro-3-iodopyridine serves as a valuable halogen-rich intermediate in the synthesis of pentasubstituted pyridines, crucial in medicinal chemistry research. Simple syntheses of this compound and its analogues allow for the generation of a variety of pentasubstituted pyridines with functionalities for further chemical manipulations (Wu et al., 2022).
Synthesis of Functionalized Pyridines
The compound plays a role in synthesizing functionalized pyridine derivatives, including key intermediates for potential anticancer agents. The methodology employed in synthesizing 5-bromopyridyl-2-magnesium chloride, which involves 5-bromo-2-iodopyridine, highlights its utility in creating valuable compounds for pharmaceutical applications (Song et al., 2004).
Structural Isomerization and Conversion
The compound's derivatives, such as 5-chloro-3-fluoro-2-iodopyridine, can undergo structural isomerization to produce a range of pyridinecarboxylic acids and 4-iodopyridines. These transformations illustrate the compound's versatility in creating diverse chemical structures for various applications, including potential pharmaceuticals (Schlosser & Bobbio, 2002).
Crystal Structure Elucidation
The reaction of 3-amino-5-bromopyridine with N-iodosuccinimide, related to 5-Bromo-2-chloro-3-iodopyridine, highlights the significance of such compounds in understanding crystal structures, aiding in the development of materials with specific properties (Bunker et al., 2008).
Halogen Migration in Derivatives
The migration of halogen atoms in derivatives like 5-bromo-3-chloro-2,4-dihydroxypyridine, a related compound, is significant in the field of organic chemistry. Understanding these migration processes aids in the synthesis of complex organic molecules with specific properties (Hertog & Schogt, 2010).
Chemoselective Amination
5-Bromo-2-chloro-3-fluoropyridine, a related compound, showcases the utility of 5-Bromo-2-chloro-3-iodopyridine derivatives in chemoselective amination processes. This process is crucial in organic synthesis, particularly in the development of pharmaceuticals and complex organic compounds (Stroup et al., 2007).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2-chloro-3-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClIN/c6-3-1-4(8)5(7)9-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGGSGCNNVVSII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640054 | |
Record name | 5-Bromo-2-chloro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-3-iodopyridine | |
CAS RN |
928653-73-0 | |
Record name | 5-Bromo-2-chloro-3-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-chloro-3-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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